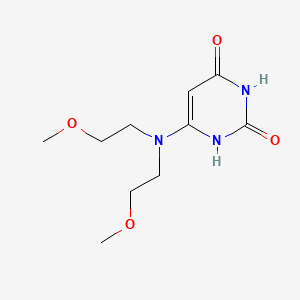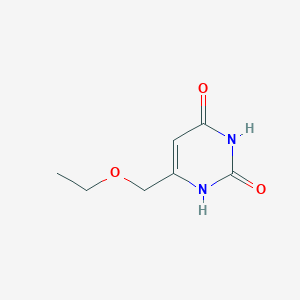
(1-(5-Aminopyridin-2-yl)-4-methylpiperidin-4-yl)methanol
Descripción general
Descripción
(1-(5-Aminopyridin-2-yl)-4-methylpiperidin-4-yl)methanol, also known as 1-MPPM, is an organic compound with a variety of useful applications in the scientific research field. Its unique properties make it an important research tool for scientists in a wide range of disciplines.
Aplicaciones Científicas De Investigación
Organic Synthesis and Ligand Design
Synthesis of Chiral Ligands : Enantiopure derivatives based on l-pipecolinic acid, such as [(2S,4R)-1-cyclohexyl-4-methylpiperidin-2-yl]methanol, have been developed. These compounds serve as novel chiral ligands for catalytic reactions, demonstrating unique behavior in stereocontrol, which is crucial for asymmetric synthesis (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010).
Catalytic Applications : The exploration of catalysts for the synthesis of poly(2,6-dimethyl-1,4-phenylene ether) identified aromatic amine ligands with copper(I) chloride as highly active systems. This research is significant for polymer chemistry, offering insights into efficient catalyst systems (Kim, Shin, Kim, Kim, & Kim, 2018).
Materials Science and Nonlinear Optics
Nonlinear Optical Materials : The development of thienyl-substituted pyridinium salts with second-order nonlinear optical properties presents new opportunities for materials science. These compounds have been characterized for their structural and NLO properties, offering potential applications in photonics and optoelectronics (Li, Cui, Yang, Tao, Lin, Ye, & Yang, 2012).
Pharmaceutical Chemistry and Drug Design
NMDA Receptor Antagonists : Research into selective NR1/2B N-methyl-D-aspartate receptor antagonists has led to the synthesis of potent compounds, such as (4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone. These findings are crucial for the development of new therapeutic agents targeting the central nervous system (Borza, Bozo, Barta-Szalai, Kiss, Tárkányi, Demeter, Gáti, Háda, Kolok, Gere, Fodor, Nagy, Galgóczy, Magdó, Ágai, Fetter, Bertha, Keserü, Horváth, Farkas, Greiner, & Domány, 2007).
Mecanismo De Acción
Target of Action
Compounds similar to “(1-(5-Aminopyridin-2-yl)-4-methylpiperidin-4-yl)methanol” often target enzymes or receptors in the body. For example, pyrazole-bearing compounds are known for their diverse pharmacological effects .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its target. For instance, if the target is an enzyme involved in a specific metabolic pathway, the compound’s interaction with the enzyme could alter that pathway’s activity .
Propiedades
IUPAC Name |
[1-(5-aminopyridin-2-yl)-4-methylpiperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-12(9-16)4-6-15(7-5-12)11-3-2-10(13)8-14-11/h2-3,8,16H,4-7,9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIMFYPAQDGNQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=NC=C(C=C2)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(5-Aminopyridin-2-yl)-4-methylpiperidin-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(3-oxo-5,6-dihydro-3H-pyrano[3,4-c]pyridazin-2(8H)-yl)acetic acid](/img/structure/B1479281.png)






